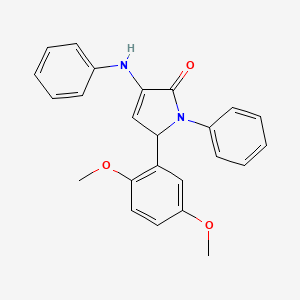![molecular formula C20H19N3O5S B5124967 N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5124967.png)
N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-[(methylsulfonyl)amino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-[(methylsulfonyl)amino]benzamide, also known as FMA-1, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzamides and has been found to possess a wide range of biological activities.
Mecanismo De Acción
The exact mechanism of action of N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-[(methylsulfonyl)amino]benzamide is not fully understood. However, it has been proposed that N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-[(methylsulfonyl)amino]benzamide exerts its biological effects by inhibiting the activity of various enzymes and signaling pathways. N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-[(methylsulfonyl)amino]benzamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a critical role in the degradation of extracellular matrix proteins. Additionally, N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-[(methylsulfonyl)amino]benzamide has been found to inhibit the activity of phosphoinositide 3-kinase (PI3K), which is a signaling pathway that is involved in cell growth and survival.
Biochemical and Physiological Effects:
N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-[(methylsulfonyl)amino]benzamide has been found to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-[(methylsulfonyl)amino]benzamide has been found to possess anti-angiogenic properties by inhibiting the formation of new blood vessels. N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-[(methylsulfonyl)amino]benzamide has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-[(methylsulfonyl)amino]benzamide in lab experiments is its wide range of biological activities. N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-[(methylsulfonyl)amino]benzamide can be used to study various biological processes, including cell growth, survival, and angiogenesis. Additionally, N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-[(methylsulfonyl)amino]benzamide has been found to possess anti-inflammatory properties, which can be useful in studying inflammatory diseases. However, one of the limitations of using N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-[(methylsulfonyl)amino]benzamide in lab experiments is its potential toxicity. N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-[(methylsulfonyl)amino]benzamide has been found to be toxic to some normal cells, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-[(methylsulfonyl)amino]benzamide. One area of research is the development of N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-[(methylsulfonyl)amino]benzamide as a potential therapeutic agent for cancer. N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-[(methylsulfonyl)amino]benzamide has been found to possess anti-cancer properties, and further studies are needed to determine its efficacy in vivo. Additionally, further studies are needed to determine the exact mechanism of action of N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-[(methylsulfonyl)amino]benzamide. Finally, the potential toxicity of N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-[(methylsulfonyl)amino]benzamide needs to be further studied to determine its safety for use in humans.
Métodos De Síntesis
N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-[(methylsulfonyl)amino]benzamide can be synthesized through a multistep process involving the reaction of various chemical reagents. The synthesis method involves the condensation of 2-furylmethylamine with 4-nitrobenzoyl chloride to form 2-{[(2-furylmethyl)amino]carbonyl}phenyl)-4-nitrobenzoate. This intermediate compound is then reduced with iron powder and hydrochloric acid to form 2-{[(2-furylmethyl)amino]carbonyl}phenyl)-4-aminobenzoate. Finally, this compound is reacted with methylsulfonyl chloride to form N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-[(methylsulfonyl)amino]benzamide.
Aplicaciones Científicas De Investigación
N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-[(methylsulfonyl)amino]benzamide has been extensively studied for its potential therapeutic applications. It has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-angiogenic properties. N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-[(methylsulfonyl)amino]benzamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-[(methylsulfonyl)amino]benzamide has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-2-[[2-(methanesulfonamido)benzoyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5S/c1-29(26,27)23-18-11-5-3-9-16(18)20(25)22-17-10-4-2-8-15(17)19(24)21-13-14-7-6-12-28-14/h2-12,23H,13H2,1H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBDWLSLFWOHQPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(furan-2-ylmethyl)carbamoyl]phenyl}-2-[(methylsulfonyl)amino]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![isopropyl [(3-cyano-4,6-dimethyl-2-pyridinyl)thio]acetate](/img/structure/B5124906.png)
![N-({[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B5124907.png)

![3,3'-methylenebis{6-[(4-biphenylylcarbonyl)amino]benzoic acid}](/img/structure/B5124917.png)
![3-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)benzoic acid](/img/structure/B5124918.png)
![6-methoxy-3-{5-[(4-propoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one](/img/structure/B5124926.png)
![N-[5-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-yl]-2-methylbenzamide](/img/structure/B5124938.png)
![butyl 4-[({[1-(acetylamino)-2,2,2-trichloroethyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5124945.png)
![5,5'-[(4-methoxyphenyl)methylene]bis(6-amino-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione)](/img/structure/B5124953.png)
![2-furyl{1-[2-(1-naphthyloxy)ethyl]-1H-indol-3-yl}methanone](/img/structure/B5124955.png)
![N-[(2-bromo-4,5-dimethoxyphenyl)(4-ethoxyphenyl)methyl]-2-furamide](/img/structure/B5124957.png)
![8-[2-(4-bromo-2,6-dimethylphenoxy)ethoxy]quinoline](/img/structure/B5124975.png)
